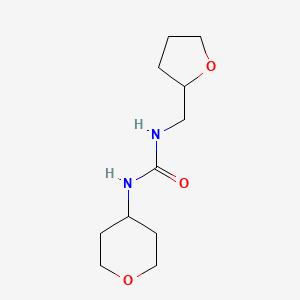

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

1-(Tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a urea derivative featuring two heterocyclic substituents: a tetrahydro-2H-pyran-4-yl group and a tetrahydrofuran-2-ylmethyl moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. This compound’s structure combines oxygen-containing rings (pyran and furan), which may influence solubility, conformational stability, and binding affinity to biological targets.

Properties

IUPAC Name |

1-(oxan-4-yl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-11(12-8-10-2-1-5-16-10)13-9-3-6-15-7-4-9/h9-10H,1-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGKAFGDFDPUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the reaction of tetrahydropyran-4-amine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:

- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

- Use of large-scale reactors.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the urea linkage or the ring structures.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the ring positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield hydroxylated or carbonylated derivatives.

- Reduction may produce amines or alcohols.

- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The tetrahydrofuran-2-ylmethyl group in the target compound shares similarities with ligands in sEH inhibitors (e.g., compound), where the furan ring may enhance hydrophobic interactions in enzyme active sites .

Synthetic Strategies :

- The target compound’s synthesis likely involves reductive amination (as in ), where sodium triacetoxyborohydride facilitates amine-ketone coupling. This method contrasts with multi-step hybrid syntheses seen in ’s thiazolopyrimidine derivative .

Safety and Handling :

- While the target compound’s safety data are unspecified, analogs like the 2-methoxyphenyl-thiophene derivative () require precautions against ignition sources (P210) and exposure risks (P102, P201) .

Research Findings and Gaps

Soluble Epoxide Hydrolase (sEH) Inhibition

- The compound demonstrates that urea derivatives with tetrahydrofuran-methyl groups and aromatic substituents (e.g., methoxyphenyl) exhibit sEH inhibitory activity. The target compound’s lack of an aromatic R1 group may reduce binding affinity compared to analogs with methoxyphenyl or thiazolopyrimidine moieties .

Pharmacokinetic Considerations

- Tetrahydrofuran vs. Tetrahydro-2H-pyran : The smaller furan ring may confer higher metabolic lability compared to the six-membered pyran ring, as seen in comparative studies of related bicyclic ethers.

Unanswered Questions

- No direct data exist for the target compound’s solubility, toxicity, or target engagement. Further studies should prioritize assays against sEH, cytochrome P450 enzymes, and physicochemical profiling.

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, identified by CAS number 1040377-03-4, is a compound of interest due to its potential biological activities, particularly as an inhibitor of the activin-like kinase 5 (ALK5) receptor. This receptor is implicated in various pathological conditions, including cancers and fibrotic diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is C14H23N2O3. It features a tetrahydro-pyran moiety and a tetrahydrofuran substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 278.16 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

The primary mechanism of action for this compound involves the selective inhibition of ALK5, a receptor that mediates TGF-β signaling pathways. Inhibition of ALK5 has been shown to reduce tumor growth and fibrosis in various preclinical models.

Key Findings from Research

- Inhibition of ALK5 Activity : A study demonstrated that derivatives similar to this compound exhibit potent inhibition of ALK5 autophosphorylation with IC50 values around 25 nM. This suggests a strong affinity for the target receptor, making it a promising candidate for therapeutic development against fibrotic diseases and cancers .

- Antitumor Efficacy : In an in vivo study using a CT26 xenograft model, oral administration of the compound resulted in significant tumor growth inhibition without notable toxicity at a dosage of 30 mg/kg . This highlights its potential for use in cancer therapies.

- Pharmacokinetic Profile : The compound exhibited favorable pharmacokinetics, suggesting good absorption and distribution characteristics that are essential for effective therapeutic agents .

Case Study 1: Antifibrotic Effects

In a model of pulmonary fibrosis, administration of the compound showed a marked reduction in collagen deposition and inflammatory markers, indicating its potential as an antifibrotic agent. The study reported reduced levels of TGF-β1 in treated animals compared to controls, supporting the role of ALK5 inhibition in mitigating fibrotic processes.

Case Study 2: Cancer Treatment

A comparative study involving various ALK5 inhibitors revealed that this compound outperformed others in terms of both potency and selectivity against cancer cell lines derived from colorectal cancer. The results indicated a reduction in cell viability by approximately 70% at concentrations that were well-tolerated by normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.